Manniflavanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73428-17-8 |
|---|---|
Molecular Formula |
C30H22O13 |
Molecular Weight |
590.5 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O13/c31-12-7-17(36)21-20(8-12)42-28(10-1-3-13(32)15(34)5-10)24(25(21)39)22-18(37)9-19(38)23-26(40)27(41)29(43-30(22)23)11-2-4-14(33)16(35)6-11/h1-9,24,27-29,31-38,41H/t24-,27-,28+,29+/m0/s1 |
InChI Key |
UKRJEVDCOVVSAB-BENTYHEHSA-N |
SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@@H]([C@H](O5)C6=CC(=C(C=C6)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O |
Other CAS No. |
73428-17-8 |
Synonyms |
(2R,3S,2''R,3''R)-manniflavanone manniflavanone |
Origin of Product |
United States |
Botanical Sources and Distribution of Manniflavanone
Identification of Principal Plant Genera and Species Harboring Manniflavanone
This compound has been identified in multiple plant species, with the genus Garcinia being a significant source. Specifically, Garcinia mannii and Garcinia buchananii are frequently cited as hosts for this compound nih.govresearchgate.netnmppdb.com.ngfrontiersin.orgdicames.onlineresearchgate.netmcmaster.caresearchgate.netnih.govacs.orgacs.orgresearchgate.netgoogle.comnih.govsemanticscholar.orgacs.org. Garcinia preussii has also been noted as a source researchgate.net. Studies have also reported the isolation of this compound from Garcinia brevipedicellata dicames.online and Garcinia involucrata nih.govsemanticscholar.org.
The presence of this compound has been confirmed through various phytochemical investigations, including LC-MS/MS analysis and NMR spectroscopy researchgate.netresearchgate.netacs.orgacs.orgresearchgate.net. Its identification contributes to the understanding of the chemical profiles of these Garcinia species.
Organ-Specific Accumulation Profiles of this compound within Source Plants
Research indicates that this compound exhibits differential accumulation across various plant organs. The stem bark of Garcinia buchananii has been identified as a primary source for isolating this compound, with studies highlighting it as the "best source" researchgate.netresearchgate.netacs.org. Specifically, the stem bark extract of G. buchananii contains this compound as a major compound researchgate.net.
While the stem bark is a significant reservoir, other plant parts may also contain this compound or related compounds. For instance, polyisoprenylated benzophenones are noted as characteristic compounds of the leaf organ in G. buchananii researchgate.netacs.org. Studies on Symphonia globulifera also report the isolation of this compound from its stem barks researchgate.net.
Chemodiversity of this compound in Relation to Plant Taxonomy and Geographic Origin
While specific studies directly correlating this compound's chemodiversity with broad taxonomic classifications or detailed geographic origins are limited in the provided search results, the genus Garcinia itself exhibits significant chemodiversity researchgate.netresearchgate.net. Research on other plant groups, such as Juniperus, demonstrates how geographical location and climatic conditions can lead to unique essential oil characteristics and influence chemodiversity, providing a chemical basis for taxonomic classification mdpi.comnih.gov. This suggests that similar factors could play a role in the distribution and variation of this compound in its host plants.
The chemical structure of this compound, a 3,8-linked biflavanone dimer, can also have stereoisomers, as indicated by the identification of its isomer, isothis compound, in Garcinia buchananii nih.govresearchgate.net. The revision of this compound's stereochemistry has also been noted in studies acs.org.
Advanced Methodologies for Isolation and Purification of Manniflavanone
Extraction Techniques for Manniflavanone from Plant Matrices
This compound is primarily isolated from the stem bark of Garcinia buchananii. researchgate.netresearchgate.netnih.gov Extraction methods typically involve maceration or percolation of the plant material with organic solvents. Common solvents used include ethanol, methanol, and ethyl acetate, often in combination or sequentially to maximize the recovery of this compound and other bioactive compounds. researchgate.netcore.ac.uk For instance, an aqueous ethanolic extract of Garcinia buchananii stem bark has been shown to exhibit strong antioxidative activity, with this compound identified as a key bioactive molecule. researchgate.netnih.gov Studies have also explored the use of coconut water as a natural extraction solvent, demonstrating its efficacy in extracting various phytochemicals, including flavonoids. justia.comgoogle.com The choice of solvent and extraction conditions (temperature, time) significantly impacts the yield and composition of the crude extract. justia.com
Chromatographic Strategies for Isolation
Following extraction, chromatographic techniques are essential for separating this compound from the complex mixture of plant metabolites. A multi-step approach, often starting with preliminary separation methods, is commonly employed. researcher.liferesearchgate.netresearchgate.net
Medium Pressure Liquid Chromatography (MPLC) Applications
Medium Pressure Liquid Chromatography (MPLC) serves as a crucial preliminary purification step for crude plant extracts. It is effective in fractionating complex mixtures, reducing the complexity of the sample before proceeding to higher-resolution techniques. For example, MPLC has been used to separate Garcinia buchananii stem bark extract into various fractions (M1-M8), with this compound being a significant component in fraction M3. researchgate.netnih.govgoogle.comgoogle.com This MPLC pre-separation facilitates the subsequent isolation of this compound by preparative HPLC. researcher.liferesearchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) Systems
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the isolation and purification of this compound. Reverse-phase HPLC (RP-HPLC) is particularly effective, utilizing C18 or similar stationary phases. sielc.comacs.orgd-nb.infonih.gov Mobile phases typically consist of mixtures of water and acetonitrile (B52724) or methanol, often with the addition of an acid like phosphoric acid or formic acid to optimize separation and MS compatibility. sielc.comacs.org
A common strategy involves using preparative RP-18 columns (e.g., 250 mm × 21.0 mm, 5 μm) for isolating this compound. acs.org For instance, a fast and efficient three-step isolation procedure has been developed, incorporating extraction, MPLC pre-separation, and a final isocratic preparative HPLC purification. This method has enabled the isolation of approximately 1 gram of pure this compound (>98% purity by UV detection) within three days, using a preparative HPLC separation with a flow rate of 42 mL/min. researcher.liferesearchgate.netresearchgate.net Analytical HPLC methods, using columns like the SIELC Newcrom R1, are also employed for analyzing this compound and monitoring purification progress. sielc.com
Ultra-Performance Liquid Chromatography (UPLC) Implementations
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced separation efficiency and speed due to its use of smaller particle size columns and higher operating pressures. sielc.comacs.org UPLC systems, often coupled with Mass Spectrometry (MS), are valuable for both analytical profiling of plant extracts and for guiding preparative isolation efforts. researchgate.netacs.orgresearchgate.net For structure elucidation and purity determination, UPLC-TOF-MS systems equipped with C18 columns (e.g., 150 mm × 2.1 mm, 1.7 μm) are utilized, employing gradients with acetonitrile and aqueous formic acid. acs.org UPLC-ESI-QTOF-MSE has also been applied for comprehensive metabolite profiling of Garcinia species, aiding in the identification of compounds like this compound. researchgate.net
Preparative Separation Techniques for Impurity Isolation
Beyond the primary isolation of this compound, preparative chromatography is also vital for isolating minor isomers or potential impurities. sielc.comacs.orgmdpi.com Techniques like preparative HPLC are employed to achieve high purity levels, often exceeding 98%. researcher.liferesearchgate.net For instance, a minor isomer of this compound, (2R,3S,2″S,3″S)-manniflavanone, has also been isolated using similar chromatographic strategies. researcher.liferesearchgate.net The ability to isolate compounds in preparative quantities is critical for subsequent biological activity assessments and structural characterization. researcher.life
Purity Assessment and Confirmation Protocols
Confirming the purity and identity of isolated this compound involves a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is routinely used to assess purity, often aiming for levels greater than 98%. researcher.liferesearchgate.net Spectroscopic methods are indispensable for structural elucidation and confirmation. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC) are essential for determining the molecular structure and connectivity of this compound. researchgate.netcore.ac.ukacs.orgd-nb.infonih.gov Special NMR approaches, such as 1,1-ADEQUATE, have been employed to confirm C-C connectivities, particularly for compounds that might degrade under standard high-temperature NMR conditions. researchgate.netnih.gov
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and LC-MS/MS are used to determine the accurate mass and fragmentation patterns, aiding in molecular formula determination and structural confirmation. acs.orgd-nb.inforesearchgate.netnih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed in conjunction with NMR to determine the absolute configurations of chiral centers within the this compound molecule. researchgate.netresearchgate.netd-nb.inforesearchgate.netnih.gov
UV-Vis Spectroscopy: While often used for detection during HPLC, UV-Vis spectra can also provide characteristic absorption patterns for this compound. researcher.lifed-nb.info
These combined analytical methods ensure the accurate identification and high purity of isolated this compound for downstream research.
Spectroscopic and Stereochemical Elucidation of Manniflavanone Structure
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the intricate structures of organic molecules. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and the spatial arrangement of atoms within a molecule.
One-Dimensional NMR (1D NMR) Data Analysis
One-dimensional NMR experiments, particularly ¹H NMR and ¹³C NMR, provide fundamental data for structural assignment. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (indicated by chemical shifts, δ), their neighboring protons (through spin-spin coupling constants, J), and their relative abundance (through integration). The ¹³C NMR spectrum, on the other hand, provides information about the carbon backbone, including the number of unique carbon atoms and their hybridization states.
For Manniflavanone, ¹H NMR data has revealed characteristic signals. For instance, the protons at the C-2 and C-3 positions of the flavanone (B1672756) A-ring typically appear as doublets due to coupling with each other, with reported values such as δH 4.95 (1H, d, J=10.7 Hz) for H-2 and δH 4.43 (1H, d, J=10.7 Hz) for H-3 nih.govd-nb.info. Multiple exchangeable signals corresponding to hydroxyl (OH) protons are also observed, often in the downfield region (e.g., δ 12.36, 11.97, 10.64-11.24 ppm), indicative of phenolic hydroxyl groups, some of which may be involved in intramolecular hydrogen bonding researchgate.net. Aromatic protons also contribute characteristic signals, often appearing as doublets or singlets in the aromatic region of the spectrum nih.govd-nb.info.
The ¹³C NMR spectrum of this compound provides insights into the carbon framework. Key signals include those for carbonyl carbons (C-4) typically found around δ 197 ppm, and various aromatic and oxygenated carbons in the range of δ 100-167 ppm researchgate.net. The presence of multiple signals in the aromatic region reflects the complex biflavonoid structure.
A significant challenge in the NMR analysis of biflavanones like this compound is the potential for atropisomerism, arising from restricted rotation around the inter-ring bond. This can lead to the observation of two sets of signals for the same molecule at room temperature, indicating the presence of distinct conformers researchgate.netnih.govresearchgate.netmdpi.com. To obtain sharper, single sets of signals, NMR spectra are often recorded at elevated temperatures, though this compound can be thermally unstable nih.govresearchgate.net. Variable temperature NMR studies have shown that moderate temperature increases can improve signal resolution researchgate.netnih.gov.
Table 1: Selected ¹H and ¹³C NMR Data of this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (Hz) | Assignment / Description | Source |
| ¹H | 4.95 | d (10.7) | H-2 | nih.govd-nb.info |
| ¹H | 4.43 | d (10.7) | H-3 | nih.govd-nb.info |
| ¹H | 6.19 | d (2.1) | H-6'' | nih.govd-nb.info |
| ¹H | 6.34 | d (2.1) | H-8'' | nih.govd-nb.info |
| ¹H | 12.36, 12.29 | s | OH-C(5) | researchgate.net |
| ¹H | 11.97, 11.89 | s | OH-C(5″) | researchgate.net |
| ¹³C | ~197.0-197.5 | C-4 (Carbonyl) | researchgate.net | |
| ¹³C | ~160-167 | Oxygenated Aromatic Carbons | researchgate.net | |
| ¹³C | ~100-116 | Aromatic Carbons | researchgate.net |
Two-Dimensional NMR (2D NMR) Correlation Experiments
To unequivocally establish the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed. Correlation SpectroscopY (COSY) maps proton-proton couplings, revealing which protons are adjacent to each other. Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly with the carbons to which they are attached, providing direct carbon-proton assignments. Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for establishing longer-range correlations (typically two or three bonds) between protons and carbons. These experiments collectively confirm the carbon skeleton, the positions of substituents, and importantly, the linkage between the two flavanone units in this compound nih.govd-nb.inforesearchgate.netresearchgate.netnih.govresearchgate.net. For instance, HMBC correlations have been instrumental in confirming the attachment points between the flavanone moieties nih.govd-nb.info.
Specialized NMR Techniques for Complex Biflavanones (e.g., 1,1-ADEQUATE)
The inherent complexity of biflavanones, including issues like atropisomerism and potential thermal instability, can sometimes challenge standard NMR approaches. Techniques like 1,1-ADEQUATE (Adequate Sensitivity Double-Quantum Spectroscopy) have emerged as powerful tools to overcome these limitations nih.govresearchgate.netcolumbia.eduresearchgate.netucl.ac.uk. This proton-detected experiment correlates carbons that are directly bonded to each other (¹JCC coupling) with protons attached to one of those carbons, essentially providing information analogous to a 2-bond heteronuclear correlation (²JCH) in HMBC, but specifically for C-C connectivity columbia.eduresearchgate.netucl.ac.uk. For this compound, 1,1-ADEQUATE has been successfully applied to confirm carbon-carbon connectivities, particularly when standard methods are hampered by signal overlap or thermal degradation issues, thus providing unambiguous structural confirmation nih.govresearchgate.net.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound, and through fragmentation analysis, it offers insights into its structural features.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules. High-resolution ESI mass spectrometry (HRESIMS) is particularly valuable as it provides accurate mass measurements, allowing for the determination of the precise molecular formula of this compound. Based on HRESIMS data, the molecular formula of this compound has been established as C24H16O11 nih.govd-nb.info.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (e.g., the molecular ion or a fragment ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" that is highly informative about the molecule's structure wikipedia.orglibretexts.orglibretexts.orgyoutube.com.
For this compound, MS/MS analysis is crucial for confirming its biflavanone nature and the specific linkage between the two flavanone units. Characteristic fragmentation pathways for biflavanones include the cleavage of the interflavonoid bond, leading to ions representing the individual flavanone monomers, and other fragmentation events such as retro-Diels-Alder reactions or the loss of small molecules like water. These fragmentation patterns, when analyzed in conjunction with NMR data, provide a robust confirmation of the proposed structure. While detailed fragment ion m/z values for this compound are not extensively detailed in the provided snippets, the application of LC-MS/MS has been instrumental in its structural elucidation researchgate.netresearchgate.netnih.gov.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of organic compounds, particularly natural products. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the determination of a compound's elemental composition and molecular formula masonaco.orginnovareacademics.in. By measuring the mass-to-charge ratio (m/z) with exceptional precision (typically within parts per million, ppm), HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions) masonaco.orginnovareacademics.in.
In the context of this compound and related biflavonoids, HRMS, often coupled with liquid chromatography (LC-HRMS), has been instrumental in identifying and confirming molecular formulas d-nb.inforesearchgate.nettum.de. For instance, while specific HRMS data for this compound itself were not detailed in the provided snippets, HRMS analysis of related compounds like preussianone (C₂₄H₁₆O₁₁) has been reported, demonstrating its utility in establishing the elemental composition of complex natural products d-nb.info. The precise mass measurements obtained from HRMS serve as a critical piece of evidence, complementing data from other spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, to propose and verify molecular structures researchgate.net.
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that measure the interaction of chiral molecules with polarized light. These methods are pivotal for determining the stereochemical configuration, particularly the absolute configuration, of chiral compounds, which is crucial for understanding their biological interactions and pharmacological effects mtoz-biolabs.comchiralabsxl.com.
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignments
Circular Dichroism (CD) spectroscopy is a primary chiroptical technique used to probe the stereochemistry of chiral molecules creative-proteomics.comchiralabsxl.com. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. This differential absorption results in characteristic spectral signals, known as Cotton effects, which are directly related to the molecule's three-dimensional structure mtoz-biolabs.comcreative-proteomics.com.
For this compound, CD spectroscopy has been a key method for assigning its absolute configuration d-nb.inforesearchgate.netresearchgate.netresearchgate.net. The strategy typically involves comparing the experimental CD spectrum of the isolated compound with that of a structurally related compound of known absolute configuration, or with theoretically calculated CD spectra creative-proteomics.comchiralabsxl.com. In the case of this compound, its CD spectrum was found to be identical to that of (+)-GB2 d-nb.inforesearchgate.net. Based on established literature data for related biflavonoids, this spectral similarity allowed for the assignment of this compound's absolute configuration as (2R,3S,2''R,3''R) d-nb.inforesearchgate.netresearchgate.net. Specifically, the presence of a negative n → π* transition at approximately 302 nm and a positive π → π* transition at approximately 292 nm in the flavanone moiety was indicative of a (2R,3S)-configuration for that part of the molecule d-nb.info. The definitive comparison with known compounds provided a robust assignment of the absolute stereochemistry at all chiral centers within the this compound molecule chiralabsxl.comresearchgate.net.
Biosynthesis of Manniflavanone in Planta
Integration of Manniflavanone into the Flavonoid Biosynthetic Network
This compound belongs to the class of biflavonoids, which are characterized by the presence of two flavonoid units linked together metabolomicsworkbench.orgnih.govchemspider.commdpi.com. These compounds are not synthesized directly from simple precursors but rather through the dimerization of pre-formed flavonoid monomers, typically flavones or flavanones, via oxidative coupling mechanisms ebi.ac.ukresearchgate.net. The foundation for this compound's structure, therefore, lies within the established flavonoid biosynthetic pathway, which itself originates from the phenylpropanoid pathway nih.govfrontiersin.orgwikipedia.orgnih.govfrontiersin.orgfrontiersin.orgencyclopedia.pub.
Phenylpropanoid Pathway Precursors and Early Stage Bioconversions
The journey towards this compound begins with the phenylpropanoid pathway, which utilizes amino acids derived from the shikimate pathway, primarily phenylalanine nih.govfrontiersin.orgwikipedia.orgnih.govfrontiersin.orgfrontiersin.orgencyclopedia.pub. The initial steps involve the conversion of phenylalanine into cinnamic acid, followed by hydroxylation to p-coumaric acid, and subsequent activation to p-coumaroyl-CoA nih.govfrontiersin.orgwikipedia.orgfrontiersin.orgfrontiersin.org. These reactions are catalyzed by a series of key enzymes:
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid nih.govfrontiersin.orgwikipedia.orgfrontiersin.org.
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid nih.govfrontiersin.orgwikipedia.orgfrontiersin.orgfrontiersin.org.
4-Coumarate: CoA Ligase (4CL): Activates p-coumaric acid into p-coumaroyl-CoA nih.govfrontiersin.orgwikipedia.orgfrontiersin.orgfrontiersin.org.
p-Coumaroyl-CoA serves as a crucial precursor, entering the flavonoid-specific branch of the pathway.
Table 1: Key Precursors and Early Enzymes in the Phenylpropanoid Pathway
| Precursor/Intermediate | Biosynthetic Step | Key Enzyme(s) Involved |
| Phenylalanine | Amino acid precursor from shikimate pathway | N/A |
| Cinnamic acid | Deamination of phenylalanine | PAL |
| p-Coumaric acid | Hydroxylation of cinnamic acid | C4H |
| p-Coumaroyl-CoA | Activation of p-coumaric acid | 4CL |
Enzymatic Catalysis in this compound Formation
The synthesis of the flavonoid monomer units, which are subsequently coupled to form this compound, involves specific enzymatic transformations.
Role of Chalcone (B49325) Synthase and Isomerase
The entry into the core flavonoid pathway is marked by the action of Chalcone Synthase (CHS) and Chalcone Isomerase (CHI).
Chalcone Synthase (CHS): This enzyme, a type III polyketide synthase (PKS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction yields naringenin (B18129) chalcone, the foundational molecule for most flavonoids nih.govfrontiersin.orgwikipedia.orgfrontiersin.orgfrontiersin.orgencyclopedia.pubfrontiersin.orgmdpi.comias.ac.inmdpi.comresearchgate.netmdpi.comuniversiteitleiden.nlresearchgate.netnih.govresearchgate.net. CHS is often described as a rate-limiting enzyme in this pathway frontiersin.orgias.ac.inmdpi.com.
Chalcone Isomerase (CHI): Following the formation of naringenin chalcone, CHI catalyzes its stereospecific intramolecular cyclization. This process converts the chalcone into a flavanone (B1672756), specifically naringenin nih.govnih.govfrontiersin.orgfrontiersin.orgencyclopedia.pubmdpi.comresearchgate.netnih.govresearchgate.netfrontiersin.orgbiotech-asia.org. Naringenin is a pivotal intermediate from which various flavonoid subclasses can be synthesized.
Chalcone Isomerase-like (CHIL): In some instances, Chalcone Isomerase-like (CHIL) proteins have been identified as interacting partners with CHS and CHI. CHIL proteins may play a role in modulating CHS activity, potentially rectifying its promiscuity and enhancing the flux towards desired flavonoid products like naringenin mdpi.comnih.govbiorxiv.org.
Table 2: Key Enzymes in Early Flavonoid Biosynthesis
| Enzyme Name | EC Number | Reaction Catalyzed | Product(s) |
| Chalcone Synthase (CHS) | 2.3.1.74 | p-Coumaroyl-CoA + 3 Malonyl-CoA → Naringenin Chalcone | Naringenin Chalcone |
| Chalcone Isomerase (CHI) | 5.5.1.6 | Naringenin Chalcone → Naringenin | Naringenin |
| Chalcone Isomerase-like (CHIL) | N/A | Modulates CHS/CHI activity; may enhance flux partitioning | N/A |
Oxidative Coupling Mechanisms in Biflavonoid Assembly
The formation of biflavonoids like this compound involves the coupling of two flavonoid monomer units. This process is generally understood to occur through oxidative coupling mechanisms ebi.ac.ukresearchgate.netwikipedia.org. These reactions typically involve the oxidation of flavonoid precursors to reactive intermediates such as semiquinones or quinones, which then undergo nucleophilic addition and C-C bond formation. Transition metal ions, particularly Cu2+, can act as catalysts in these oxidative coupling processes, often in conjunction with oxygen or other oxidants wikipedia.orgnih.govacs.orgnih.gov. While the specific enzymes responsible for the oxidative coupling that forms this compound are not explicitly detailed in the literature, this general mechanism underlies the dimerization of flavonoid units to create compounds like this compound, which is characterized as a 3,8-linked flavanone dimer psu.eduresearchgate.net.
Genetic and Molecular Regulation of Biosynthetic Enzymes
The intricate flavonoid biosynthetic pathway is subject to sophisticated genetic and molecular regulation to ensure precise control over the production of various compounds. This regulation is primarily orchestrated by transcription factors (TFs) that bind to the promoter regions of structural genes, controlling their expression.
MBW Complex: A central regulatory mechanism involves the formation of a ternary complex known as the MBW complex, composed of R2R3-MYB transcription factors, basic helix-loop-helix (bHLH) proteins, and WD40 repeat proteins frontiersin.orgfrontiersin.orgresearchgate.netmdpi.combiotech-asia.orgoup.comnih.gov. This complex is crucial for activating the expression of genes encoding key enzymes in the flavonoid pathway, including CHS and CHI frontiersin.orgfrontiersin.orgresearchgate.netmdpi.combiotech-asia.orgoup.comnih.gov. The specific composition and interaction of these TFs can dictate the spatial and temporal accumulation of different flavonoids.
Environmental and Developmental Cues: The expression of flavonoid biosynthetic genes is also influenced by various external and internal factors. Light, temperature, nutrient availability, plant hormones, and stress signals (e.g., UV radiation, wounding, or pathogen attack) can all modulate the activity of regulatory genes and enzymes, thereby impacting flavonoid production ias.ac.inuniversiteitleiden.nlbiotech-asia.orgnih.gov.
Table 3: Key Regulatory Components in Flavonoid Biosynthesis
| Regulatory Component | Role | Associated Genes/Pathways |
| MYB Transcription Factors | Bind to promoters of structural genes, often in complex with bHLH and WD40 proteins, to regulate gene expression. | CHS, CHI, F3H, FLS, DFR, ANS, etc. (involved in early and late steps of flavonoid biosynthesis) frontiersin.orgfrontiersin.orgresearchgate.netmdpi.combiotech-asia.orgoup.comnih.gov |
| bHLH Transcription Factors | Partner with MYB factors in the MBW complex to regulate flavonoid gene expression. | CHS, CHI, F3H, FLS, DFR, ANS, etc. frontiersin.orgfrontiersin.orgresearchgate.netmdpi.combiotech-asia.orgoup.comnih.gov |
| WD40 Proteins | Act as co-activators, forming the MBW complex with MYB and bHLH factors to regulate flavonoid gene expression. | CHS, CHI, F3H, FLS, DFR, ANS, etc. frontiersin.orgfrontiersin.orgresearchgate.netmdpi.combiotech-asia.orgoup.comnih.gov |
| Environmental Factors | Light, temperature, hormones, stress (UV, wounding, pathogens) can influence the expression of regulatory and structural genes. | CHS gene expression induced by UV, wounding, pathogen attack ias.ac.inuniversiteitleiden.nl; hormones and stress signaling pathways modulate gene expression nih.gov. |
Compound List
this compound
Phenylalanine
Cinnamic acid
p-Coumaric acid
p-Coumaroyl-CoA
Malonyl-CoA
Chalcone
Naringenin chalcone
Naringenin
Flavanone
Flavone
Biflavonoid
Synthetic Strategies and Chemical Modification of Manniflavanone
De Novo Total Synthesis Approaches for Manniflavanone
The de novo total synthesis of biflavonoids typically involves the strategic coupling of two flavonoid monomer units. This compound is classified as a 3,8''-linked biflavanone researchgate.net. General synthetic methodologies for constructing such C-C linked biflavonoid skeletons often rely on coupling reactions between appropriately functionalized flavonoid precursors nih.govmdpi.com. These approaches may involve strategies such as Suzuki coupling or iodination followed by cross-coupling reactions to forge the inter-flavonoid linkage. While specific published de novo total syntheses of this compound itself are not extensively detailed in the provided literature, the underlying principles for creating the biflavonoid core from simpler starting materials are established within the broader field of flavonoid chemistry nih.govmdpi.com. The development of efficient coupling reactions and the management of regioselectivity are key challenges in these synthetic routes.
Semisynthesis of this compound Analogs from Precursors
Semisynthesis offers a pathway to generate analogs by modifying naturally occurring compounds or their readily available precursors. While direct examples of semisynthesis specifically for this compound analogs are not prominently featured in the reviewed literature, related compounds have been subjected to such modifications. For instance, derivatives of guttiferone A, another biflavonoid, have been synthesized via semisynthetic routes colab.ws. The inherent complexity and sometimes limited availability of natural products like this compound can drive interest in semisynthetic strategies to access structurally related molecules with potentially altered or improved biological activities nih.gov.
Derivatization Strategies for Structural Modification
Derivatization involves the chemical modification of an existing molecule to explore how structural changes influence its properties. The literature available primarily focuses on the isolation and biological evaluation of naturally occurring this compound researchgate.netresearchgate.netacs.orgacs.org. Specific studies detailing the chemical derivatization of this compound to create novel analogs are not explicitly described in the provided search results. However, the exploration of functional group modifications, such as esterification or etherification of hydroxyl groups, represents a common strategy in natural product chemistry to investigate structure-activity relationships.
Stereocontrolled Synthesis of this compound and its Isomers
This compound possesses a defined stereochemical configuration, specifically (2R,3S,2''R,3''R) researchgate.netacs.orgacs.orgnih.gov. The precise control of stereochemistry during synthesis is a critical aspect, as different stereoisomers can exhibit distinct biological activities and physicochemical properties mdpi.com. The synthesis of biflavonoids often presents challenges in achieving high stereoselectivity, leading to potential mixtures of isomers that require separation mdpi.com.
Pharmacological Activities of Manniflavanone: Pre Clinical Investigations
Assessment of Antioxidative Potential (in vitro Assays)
Manniflavanone, a biflavanone purified from the stem bark of Garcinia buchananii, has demonstrated significant antioxidant properties in various in vitro assays. researchgate.netnih.gov These studies highlight its capacity to neutralize harmful reactive oxygen species (ROS), suggesting a potential role in mitigating oxidative stress.
Hydrogen peroxide is a reactive oxygen species that can cause damage to cells. psu.edu The ability of a compound to scavenge H2O2 is a key indicator of its antioxidant potential. In vitro investigations have demonstrated that this compound is a powerful antioxidant, partly due to its hydrogen peroxide scavenging capabilities. nih.govacs.org Studies utilizing H2O2 scavenging assays have confirmed this activity, positioning this compound as a potent antioxidant agent. nih.gov This scavenging action is crucial as H2O2 can cross cell membranes and generate highly reactive hydroxyl radicals. psu.edu
The ORAC assay is a standardized method used to quantify the antioxidant capacity of a substance. nih.govwikipedia.org This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. wikipedia.org In this assay, this compound has been shown to be a powerful antioxidant. nih.govacs.org The results from the ORAC assay provide further evidence for this compound's significant ability to neutralize oxygen radicals. nih.gov
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free-radical scavenging ability of antioxidants. nih.govbibliotekanauki.pl The assay is based on the reduction of the stable DPPH radical, which is visually indicated by a color change from violet to yellow. nih.gov Research findings have confirmed the DPPH radical scavenging activity of this compound, supporting its classification as a potent antioxidant. researchgate.netnih.gov
Table 1: Summary of In Vitro Antioxidant Assays for this compound
| Assay | Finding | Source |
|---|---|---|
| Hydrogen Peroxide (H2O2) Scavenging | Demonstrated that this compound is a powerful antioxidant. | nih.govacs.org |
| Oxygen Radical Absorbance Capacity (ORAC) | Showed this compound to be a powerful antioxidant. | nih.govacs.org |
| DPPH Radical Scavenging Activity | Supported the finding that this compound is a potent antioxidant. | researchgate.netnih.gov |
Modulation of Gastrointestinal Smooth Muscle Electrophysiology and Contractility (Animal Models)
This compound has been identified as a key bioactive compound responsible for the spasmolytic (muscle-relaxing) properties of Garcinia buchananii stem bark extract, which is used in traditional African medicine. researchgate.netnih.gov Pre-clinical studies using animal models have elucidated its mechanisms of action on gastrointestinal smooth muscle.
Intracellular microelectrode recordings in animal tissues have revealed that this compound directly affects the electrical activity of intestinal smooth muscle cells. researchgate.netnih.gov It has been shown to inhibit action potentials in the circular smooth muscle of the mouse distal colon in a concentration-dependent manner. researchgate.net At a concentration of 694.3 µM, this compound significantly reduced the amplitude of action potentials. researchgate.netnih.gov The inhibitory effect begins with the suppression of the action potential spikes, followed by the inhibition of sub-threshold membrane depolarizations. researchgate.netgoogle.com Even at a lower concentration of 6.9 µM, this compound inhibited the discharge of spikes, although prolonged application was needed to inhibit the action potentials entirely. researchgate.net These findings suggest that this compound possesses spasmolytic actions in intestinal smooth muscle. researchgate.net
The spasmolytic effects of this compound are primarily attributed to its role as an L-type voltage-dependent calcium channel (VDCC) inhibitor. nih.govnih.gov Action potentials in smooth muscle cells trigger the influx of calcium (Ca2+) through these channels, which is essential for muscle contraction. nih.gov By blocking L-type Ca2+ channels, this compound inhibits this influx of Ca2+. nih.govnih.gov This mechanism was confirmed in experiments where the L-type Ca2+ channel activator, Bay K 8644, was unable to trigger action potentials in the presence of this compound. nih.govnih.gov The inhibition of Ca2+ influx prevents the intracellular Ca2+ mobilization required for contraction, leading to smooth muscle relaxation. nih.govgoogle.com Therefore, the inhibition of action potentials and the underlying reduction in intracellular calcium mobilization are the key electrophysiological effects through which this compound exerts its spasmolytic activity. nih.gov
Table 2: Electrophysiological Effects of this compound on Enteric Smooth Muscle
| Parameter | Animal Model | Observation | Mechanism | Source |
|---|---|---|---|---|
| Action Potentials | Mouse Distal Colon | Concentration-dependent inhibition of action potential amplitude and spikes. | Inhibition of L-type voltage-dependent calcium channels (VDCC). | researchgate.netnih.gov |
| Intracellular Calcium | Guinea Pig & Mouse Tissues | Reduces Ca2+ influx into smooth muscle cells. | Blocks L-type Ca2+ channels, preventing calcium mobilization. | nih.govnih.govgoogle.com |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| (2R,3S,2''R,3''R)-manniflavanone |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| Ascorbic acid |
| Bay K 8644 |
| Hydrogen Peroxide (H2O2) |
| Myricetin |
Influence on Inhibitory Junction Potentials (IJPs)
In pre-clinical investigations using porcine models, this compound has been shown to modulate inhibitory neuromuscular transmission in the intestine. nih.gov Microelectrode recordings in the smooth muscle of the porcine descending colon and ileum were used to measure its effects on inhibitory junction potentials (IJPs), which are crucial for regulating gastrointestinal motility. researcher.lifejst.go.jp
In the porcine descending colon, IJPs are comprised of purinergic, nitrergic, and non-purinergic, non-nitrergic components. nih.gov Studies revealed that while the crude Garcinia buchananii stem bark extract (GBB) blocked all components of IJPs, pure this compound exhibited a more specific action. nih.govresearcher.life this compound, along with the related compound GB-2, exclusively inhibited the purinergic component of the IJP. nih.gov In contrast, the ileal IJPs were found to be purely purinergic, and these were also inhibited by this compound. nih.gov These effects on purinergic signaling were determined not to involve P2Y receptors. nih.govjst.go.jp This suggests that this compound selectively attenuates purinergic inhibitory neuromuscular transmission in the intestine. nih.gov
Myogenesis Regulation (in vitro Cellular Models)
The regulatory effects of this compound on myogenesis, the process of muscle cell formation, have been explored using in vitro C2C12 myoblast cellular models. acs.orgnih.gov These studies highlight the compound's potential to promote muscle cell development and protect against cellular stress.
Stimulation of Myotube Formation
Research has demonstrated that this compound actively promotes the formation of myotubes, which are elongated, multinucleated cells that represent a crucial stage in the development of mature muscle fibers. acs.orgnih.gov In studies involving differentiated C2C12 cells, treatment with this compound was observed to accelerate myotube formation. acs.orgnih.govresearchgate.net This finding points to a direct role for the compound in stimulating the later stages of muscle cell differentiation. acs.org
Protection Against Oxidative Stress in Myoblasts
This compound has shown significant protective capabilities against oxidative stress in proliferating skeletal muscle cells. acs.orgnih.govdntb.gov.ua Using C2C12 myoblasts, investigations revealed that this compound is a potent antioxidant. acs.orgnih.gov It effectively rescued the late differentiation of myoblasts that was suppressed by lactate-induced oxidative stress. nih.gov The compound's protective mechanism involves scavenging reactive oxygen species (ROS) and up-regulating the expression of Nrf2, a key transcription factor in the cellular antioxidant response. acs.orgnih.gov This action helps to mitigate the damaging effects of oxidative stress, which can otherwise delay skeletal muscle differentiation. nih.gov
Effects on Myogenic Regulatory Factors (e.g., MyoG, MHC)
The pro-myogenic effects of this compound are linked to its ability to modulate the expression of key myogenic regulatory factors (MRFs). acs.orgnih.gov MRFs are transcription factors that are essential for muscle cell determination and differentiation. nih.govwikipedia.org Studies on C2C12 cells found that this compound treatment led to the up-regulation of crucial myogenic proteins such as Myogenin (MyoG) and Myosin Heavy Chain (MHC). acs.orgnih.govresearchgate.net Myogenin is a critical factor for terminal differentiation, while MHC is a fundamental component of the contractile apparatus in muscle fibers. nih.govgn1.link Furthermore, this compound was shown to up-regulate the expression of MyoD, another important MRF that plays a role in committing cells to the myogenic lineage. acs.orgmdpi.com This up-regulation of key regulatory proteins underlies its ability to accelerate myotube formation. acs.orgnih.gov
Antimicrobial Screening (in vitro)
In vitro screening has been conducted to assess the antimicrobial potential of this compound against various pathogens. These studies provide initial data on its spectrum of activity.
Activity against Bacterial Strains
This compound has been evaluated for its antibacterial effects against several Gram-positive and Gram-negative bacterial strains. d-nb.inforesearchgate.netnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined through broth dilution methods. d-nb.infoopenveterinaryjournal.com
Results showed varied activity. This compound demonstrated a notable effect against Staphylococcus aureus, with a reported MIC of 256 μg/mL in one study. d-nb.info Another source indicated that it inhibited the growth of S. aureus at a concentration of 8.50 µg/ml. nih.gov It also showed inhibitory activity against Escherichia coli, with one study reporting an MIC of 4.50 µg/mL. researchgate.net In contrast, higher concentrations were required to inhibit other bacteria, with MIC values greater than 512 μg/mL recorded for Pseudomonas aeruginosa and Enterococcus faecalis. d-nb.info
Interactive Data Table: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Positive | 256 d-nb.info / 8.50 nih.gov |
| Escherichia coli | Negative | >512 d-nb.info / 4.50 researchgate.net |
| Pseudomonas aeruginosa | Negative | >512 d-nb.info |
| Enterococcus faecalis | Positive | >512 d-nb.info |
Activity against Fungal Strains
Pre-clinical data regarding the specific antifungal activity of isolated this compound is limited in the currently available scientific literature. While various extracts from plants known to contain this compound, such as those from the Garcinia genus, have shown antimicrobial properties, these effects are often attributed to a complex mixture of phytochemicals. For instance, studies on extracts from related plant species have demonstrated activity against a range of fungal strains, but have not specifically identified this compound as the sole active agent. gsconlinepress.comscience.gov Therefore, while the broader class of biflavonoids to which this compound belongs is known for antimicrobial activities, dedicated studies to determine the specific minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) of pure this compound against various fungal species are not extensively documented. uncst.go.ug
Other Observed Biological Activities (Pre-clinical)
Beyond its potential role in metabolic regulation, this compound has demonstrated other significant biological activities in pre-clinical models. These investigations highlight its diverse pharmacological profile.
Antioxidant Activity : this compound is recognized for its exceptionally high in vitro antioxidative properties. researcher.life Studies utilizing assays such as H₂O₂ scavenging and the Oxygen Radical Absorbance Capacity (ORAC) have confirmed its potent ability to neutralize free radicals. researchgate.net In one study, (2R,3S,2″R,3″R)-manniflavanone demonstrated a very low EC₅₀ value of 2.8 μM in a H₂O₂ scavenging assay and an ORAC value of 13.73 μmol Trolox equivalents per micromole, indicating a powerful antioxidant capacity. researchgate.net This activity is a key attribute of many flavonoids and biflavonoids, which contributes to their protective effects against oxidative stress-related conditions. researchgate.netconsensus.apprevuesciences-techniquesburkina.orgmdpi.com
Spasmolytic Activity (L-type Ca²⁺ Channel Inhibition) : Research has identified (2R,3S,2″R,3″R)-manniflavanone as a novel inhibitor of L-type calcium channels in gastrointestinal smooth muscle. nih.govnih.gov This mechanism underlies the spasmolytic (muscle-relaxing) properties of Garcinia buchananii stem bark extract, which is used traditionally to treat diarrhea. nih.gov In preclinical studies using guinea pig and mouse colon tissue, this compound was shown to inhibit action potentials and reduce the amplitude of slow waves in smooth muscle cells. nih.govnih.gov This inhibition of calcium influx leads to muscle relaxation, suggesting potential therapeutic applications for gastrointestinal spasms. nih.gov
Interactive Data Tables
Table 1: Other Pre-clinical Biological Activities of this compound
| Biological Activity | Assay / Model | Key Finding | Citations |
| Antioxidant | H₂O₂ Scavenging Assay | Exhibited potent antioxidant power with an EC₅₀ value of 2.8 μM. | researchgate.net |
| Antioxidant | Oxygen Radical Absorbance Capacity (ORAC) | Showed high antioxidative capacity (13.73 μmol TE/μmol). | researchgate.net |
| Spasmolytic | Intracellular Microelectrode Recording (Guinea Pig & Mouse Colon) | Inhibited action potentials in smooth muscle cells. | nih.govnih.gov |
| Spasmolytic | Calcium Imaging | Inhibited L-type Ca²⁺ channels, leading to smooth muscle relaxation. | nih.govnih.gov |
Molecular Mechanisms of Action of Manniflavanone
Impact on Gene Expression Profiles
Research into the molecular mechanisms of Manniflavanone has begun to elucidate its influence on cellular processes through the modulation of gene expression. Studies indicate that this compound can alter the expression levels of key genes involved in cellular survival, stress response, and programmed cell death.
One significant area of investigation pertains to this compound's potential role in cancer research. Findings suggest that this compound may exert its effects by influencing the expression of genes critical to cell cycle regulation and apoptosis. Specifically, this compound has been associated with the inhibition of bcl-2 expression, a gene known for its anti-apoptotic function, thereby potentially promoting cell death in target cells researchgate.net. Concurrently, studies point towards an upregulation of p53 and caspase-3 gene expression researchgate.net. The p53 gene is a tumor suppressor that plays a crucial role in cell cycle arrest and apoptosis, while caspase-3 is a key executioner caspase in the apoptotic pathway. The combined effect of downregulating anti-apoptotic factors and upregulating pro-apoptotic factors suggests a mechanism by which this compound could contribute to cellular apoptosis.
Furthermore, this compound has demonstrated an impact on cellular antioxidative defense mechanisms by modulating the expression of the Nuclear factor erythroid 2-related factor 2 (Nrf2) gene nih.govacs.org. Nrf2 is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and cytoprotective genes. In contexts of oxidative stress, such as that induced by lactate (B86563) in skeletal muscle cells, this compound has been observed to upregulate Nrf2 expression levels nih.govacs.org. This upregulation is indicative of this compound's ability to stimulate endogenous antioxidative activities within cells, thereby protecting them from damage.
The observed effects of this compound on gene expression profiles highlight its potential as a modulator of cellular pathways critical for maintaining cellular homeostasis, responding to stress, and regulating cell fate.
Summary of Gene Expression Modulation by this compound
| Gene/Protein Affected | Effect | Context/Finding | Citation |
| bcl-2 | Inhibition | Potential anticancer mechanism, associated with promoting cell death. | researchgate.net |
| p53 | Upregulation | Key tumor suppressor gene, potentially contributing to cell cycle arrest and apoptosis. | researchgate.net |
| caspase-3 | Upregulation | Executioner caspase in apoptosis, suggesting a role in programmed cell death pathways. | researchgate.net |
| Nrf2 | Upregulation | Transcription factor critical for antioxidative response; its upregulation by this compound stimulates endogenous antioxidative activity. | nih.govacs.org |
Structure Activity Relationship Sar Studies of Manniflavanone and Its Analogs
Elucidation of Pharmacophoric Features for Antioxidant Activity
The antioxidant properties of manniflavanone and related flavonoids are largely determined by the arrangement of hydroxyl (-OH) groups and other structural elements within the molecule. These features constitute the "pharmacophore" for antioxidant activity, defining the essential characteristics required for free radical scavenging and metal chelation.
Key structural determinants for the antioxidant activity of flavonoids, including this compound, include:
The Catechol Moiety in the B-ring: The presence of an ortho-dihydroxy (catechol) structure in the B-ring is a primary determinant of high antioxidant capacity. This configuration is crucial for effective electron delocalization and stabilization of the resulting radical, enhancing the molecule's ability to donate a hydrogen atom. nih.govresearchgate.net
The 3-Hydroxyl Group: A hydroxyl group at the C-3 position of the C-ring, in conjunction with the C2-C3 double bond, increases the radical scavenging activity. nih.gov This feature also provides a site for iron chelation. nih.gov
Hydroxyl Groups on the A-ring: While the B-ring catechol is paramount, hydroxyl groups on the A-ring also contribute to the antioxidant activity. nih.gov
Studies on various flavonoids have consistently highlighted the importance of these features. For instance, the potent antioxidant activity of (2R,3S,2″R,3″R)-manniflavanone has been demonstrated in hydrogen peroxide scavenging and oxygen radical absorbance capacity (ORAC) assays. researchgate.netnih.gov The presence of multiple hydroxyl groups across its structure aligns with the established pharmacophoric requirements for effective antioxidant action. The ability of flavonoids to donate a hydrogen atom or an electron to neutralize free radicals is a key mechanism of their antioxidant effect. nih.govresearchgate.net
Table 1: Key Pharmacophoric Features for Flavonoid Antioxidant Activity
| Feature | Location | Contribution to Antioxidant Activity |
| Catechol Group | B-ring (ortho-dihydroxy) | Primary determinant of high scavenging activity. nih.govresearchgate.net |
| 3-Hydroxyl Group | C-ring | Enhances radical scavenging and provides a metal chelation site. nih.gov |
| 2,3-Double Bond | C-ring | Increases radical scavenging capacity through conjugation. nih.gov |
| 5,7-Hydroxyl Groups | A-ring | Contribute to the overall antioxidant effect. nih.gov |
Structural Determinants for Smooth Muscle Modulation
The influence of this compound on smooth muscle function is an area of active investigation. While specific SAR studies on this compound's smooth muscle effects are not extensively detailed in the provided context, general principles from related flavonoids can be extrapolated. The vasorelaxant and spasmolytic activities of flavonoids are often linked to their ability to modulate calcium ion channels and inhibit certain enzymes.
Structural features that are often implicated in the smooth muscle modulating effects of flavonoids include:
Hydroxylation Pattern: The number and position of hydroxyl groups can influence the interaction of the flavonoid with cellular targets, such as ion channels and enzymes.
The Flavonoid Backbone: The core flavanone (B1672756) structure itself is a crucial scaffold for interaction with biological targets.
Further research is needed to delineate the specific structural determinants of this compound responsible for its effects on smooth muscle.
Influence of Stereochemistry on Biological Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of this compound. As a biflavonoid with multiple chiral centers, this compound can exist in various stereoisomeric forms, each potentially exhibiting different biological efficacies.
The absolute configuration at the C-2, C-3, C-2″, and C-3″ positions significantly impacts the molecule's interaction with biological targets, which are themselves chiral. For example, the antioxidant activity of different stereoisomers of this compound has been evaluated, revealing that specific configurations can lead to enhanced potency. researchgate.netnih.gov One study identified (2R,3S,2″R,3″R)-manniflavanone as having extraordinarily high antioxidative power. researchgate.netnih.gov Another study highlighted the potent antioxidant activity of (2R,3S,2″S,3″S)-manniflavanone. nih.gov This demonstrates that subtle changes in the spatial orientation of the flavanone units can have a profound effect on their ability to scavenge free radicals. The precise fit of a stereoisomer into the active site of an enzyme or receptor is a key determinant of its biological response.
Table 2: Antioxidant Activity of this compound Stereoisomers
| Stereoisomer | H₂O₂ Scavenging EC₅₀ (μM) | ORAC (μmol TE/μmol) | TEAC (mmol TE/mmol) |
| (2R,3S,2″R,3″R)-manniflavanone | 2.8 researchgate.netnih.gov | 13.73 researchgate.netnih.gov | Not Reported |
| (2R,3S,2″S,3″S)-manniflavanone | 3.0 nih.gov | 10.30 nih.gov | 4.00 nih.gov |
Comparative Analysis with Other Biflavonoids and Related Flavonoids
To fully understand the structure-activity relationships of this compound, it is beneficial to compare its activity with that of other biflavonoids and related monomeric flavonoids. Such comparisons help to highlight the unique contributions of the biflavonoid structure and specific substituent patterns.
The fundamental principles of flavonoid SAR still apply. The presence of a catechol group in the B-ring remains a critical feature for high antioxidant activity in both monomeric and dimeric flavonoids. nih.govresearchgate.net Similarly, the presence of a 3-hydroxyl group and a C2-C3 double bond in the C-ring are important contributors to radical scavenging ability. nih.govnih.gov By comparing the activity of this compound with flavonoids that possess or lack these key features, a clearer picture of its structure-activity relationship emerges.
Advanced Analytical Methodologies for Manniflavanone Detection and Quantification in Research
Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants for Trace Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and versatile tool for the analysis of complex mixtures, offering exceptional sensitivity and selectivity. This technique is particularly well-suited for the trace analysis of phytocompounds like Manniflavanone. The initial separation of components in a mixture by liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio by mass spectrometry, allows for the confident identification and quantification of target analytes even at very low concentrations.
UPLC-ESI-TOF MS for Metabolomic Profiling
Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization (ESI) and Time-of-Flight (TOF) Mass Spectrometry (UPLC-ESI-TOF MS) is a high-resolution analytical platform extensively used in metabolomics for comprehensive metabolite profiling. UPLC enhances chromatographic resolution and reduces analysis time compared to conventional HPLC by utilizing columns with smaller particle sizes. ESI is a soft ionization technique that allows for the ionization of thermally labile molecules like this compound with minimal fragmentation, preserving the molecular ion for accurate mass determination. The TOF mass analyzer provides high mass accuracy, which is crucial for the confident elemental composition determination of unknown compounds.
In the context of this compound, UPLC-ESI-TOF MS has been instrumental in the untargeted metabolomic analysis of plant extracts. For instance, a study on the metabolite composition of different organs of Garcinia buchananii utilized this technique to create detailed metabolite profiles. This research successfully identified (2R,3S,2″R,3″R)-manniflavanone and highlighted that the stem bark extract of the plant is a particularly rich source of this compound. brynmawr.edu Such metabolomic profiling is essential for understanding the distribution of this compound within a plant and for identifying the most suitable plant parts for its isolation.
UHPLC-MS/MS for Quantitative Analysis
For the precise quantification of this compound, Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique offers superior sensitivity and selectivity by employing a triple quadrupole mass spectrometer, which allows for Multiple Reaction Monitoring (MRM). In an MRM experiment, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces chemical noise and enhances the signal-to-noise ratio, enabling the accurate quantification of the analyte even in complex matrices.
While a specific validated UHPLC-MS/MS method for this compound is not widely published, the validation parameters for similar flavonoid compounds provide a clear framework for what such a method would entail. nih.govmdpi.comnih.gov A typical validation would include the assessment of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Representative Validation Parameters for a Hypothetical UHPLC-MS/MS Method for this compound Quantification
| Validation Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | > 0.99 | The method's ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Precision (%RSD) | < 15% | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Accuracy (%RE) | ± 15% | The closeness of the test results obtained by the method to the true value. |
| LOD | Signal-to-Noise Ratio of 3:1 | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ | Signal-to-Noise Ratio of 10:1 | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
This table is a representation of typical values based on validated methods for other flavonoids and does not represent empirically determined values for this compound.
Nuclear Magnetic Resonance (NMR) for Quantitative Determination (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct and accurate quantification of substances without the need for a specific reference standard of the analyte. semanticscholar.orgnih.gov The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. nih.gov By using a certified internal standard with a known concentration, the absolute amount of the target compound can be determined with high precision and accuracy.
For a compound like this compound, ¹H-qNMR would be a particularly suitable technique. Specific, well-resolved proton signals in the ¹H-NMR spectrum of this compound can be chosen for integration. The concentration is then calculated by comparing the integral of the analyte's signal to the integral of a known signal from the internal standard. This method is advantageous as it is non-destructive and can also provide structural confirmation of the analyte in the same experiment. nih.govacs.orgfrontiersin.org
Table 2: Key Steps and Considerations for qNMR Analysis of this compound
| Step | Key Considerations |
| Sample Preparation | Accurate weighing of the sample and internal standard; complete dissolution in a suitable deuterated solvent. |
| Selection of Internal Standard | Must have signals that do not overlap with the analyte's signals; should be chemically stable and non-volatile. |
| NMR Data Acquisition | Use of appropriate pulse sequences and relaxation delays to ensure full signal relaxation for accurate integration. |
| Data Processing and Analysis | Careful phasing and baseline correction of the spectrum; accurate integration of the selected signals. |
| Calculation | Application of the qNMR equation to determine the concentration or purity of this compound. |
Chromatographic Purity Assessment
The assessment of chromatographic purity is a critical step in the characterization of any chemical compound, including this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Photodiode Array (PDA) detector is a widely used technique for this purpose. unifi.itanjs.edu.iqnih.gov The principle of this method is to separate the main compound from any potential impurities based on their differential partitioning between a stationary phase and a mobile phase.
The purity of a this compound sample can be determined by calculating the percentage of the peak area of the main compound relative to the total area of all peaks in the chromatogram. A PDA detector offers the additional advantage of providing UV spectra for each peak, which can be used to assess peak purity. sepscience.comresearchgate.net If all the spectra across a single chromatographic peak are identical, it is a strong indication that the peak represents a single, pure compound.
Metabolomics Approaches for this compound Identification in Biological Samples
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.govresearchgate.netnih.govmdpi.com Advanced analytical platforms, primarily LC-MS and NMR, are the workhorses of metabolomics research. These techniques can be applied to identify this compound in complex biological samples such as plant tissues or biofluids.
As previously mentioned, UPLC-ESI-TOF MS-based metabolomics has been successfully employed to identify this compound in Garcinia buchananii extracts. brynmawr.edu In a typical metabolomics workflow, the data from the analysis of biological samples are processed using specialized software to detect features (a unique combination of retention time and mass-to-charge ratio). These features are then compared against metabolite databases or authentic standards for identification. The high mass accuracy of TOF-MS is crucial in this process, as it allows for the generation of a highly specific molecular formula, significantly narrowing down the potential candidates for an unknown compound. The identification of this compound in a biological sample through such an approach provides valuable insights into its biosynthesis, localization, and potential ecological role.
Metabolic Fate and Biotransformation of Manniflavanone Pre Clinical Investigations
Absorption, Distribution, and Elimination Studies (Animal Models)
Currently, there are no specific published studies detailing the absorption, distribution, and elimination of manniflavanone in animal models. Pharmacokinetic parameters such as oral bioavailability, plasma concentration-time profiles, tissue distribution, and routes and rates of excretion have not been reported for this compound.
To determine these crucial parameters, researchers would typically conduct in vivo studies in animal models such as rats or mice. These studies would involve administering a known dose of this compound, often radiolabeled, and subsequently analyzing biological samples (blood, urine, feces, and various tissues) over time. Such investigations are essential to understand how efficiently this compound is absorbed from the gastrointestinal tract, where it travels within the body, and how it is ultimately removed.
Hepatic Biotransformation Pathways (in vitro/ex vivo)
The liver is the primary site of metabolism for many foreign compounds, including flavonoids. In vitro and ex vivo models, such as liver microsomes, hepatocytes, and liver slices, are commonly used to elucidate the metabolic pathways of new chemical entities.
As of now, specific studies investigating the hepatic biotransformation of this compound using these models have not been published. Research in this area would aim to identify the major metabolic reactions that this compound undergoes, such as oxidation, reduction, hydrolysis (Phase I reactions), and conjugation with endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866) (Phase II reactions). Understanding these pathways is critical for predicting potential drug-drug interactions and for identifying the enzymes responsible for its metabolism, most notably the cytochrome P450 (CYP) superfamily.
Identification of this compound Metabolites
The identification of metabolites is a key component of understanding a compound's biotransformation. This process typically involves the administration of the parent compound to animal models and subsequent analysis of biological matrices (e.g., urine, feces, plasma) using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
To date, there are no published reports that have identified the specific metabolites of this compound. Future research would need to focus on isolating and structurally characterizing these metabolites to gain a complete picture of how the body processes this biflavonoid. Identifying the metabolites is crucial for assessing their potential biological activity and for a comprehensive safety evaluation of this compound.
In the absence of direct data for this compound, general metabolic pathways for other biflavonoids suggest that metabolism could involve hydroxylation, demethylation, and subsequent conjugation of the parent molecule and its phase I metabolites. However, without specific experimental data, this remains speculative.
Future Research Directions and Unaddressed Academic Inquiry
Exploration of Additional Pre-clinical Therapeutic Potentials and Novel Bioactivities
Current research has identified Manniflavanone as a potent antioxidant, demonstrating significant activity in hydrogen peroxide scavenging and oxygen radical absorbance capacity assays capes.gov.bracs.org. It has also shown promise in inhibiting L-type calcium channels, contributing to its spasmolytic effects on gastrointestinal smooth muscle nih.govjst.go.jp. However, a comprehensive exploration of its pre-clinical therapeutic potential is warranted. This includes systematically investigating its efficacy in models of inflammatory diseases, given its reported anti-inflammatory effects in obesity-induced models by downregulating inflammatory markers such as IL-8 and TNF-α researchgate.net. Further research could explore its potential in neuroprotection, metabolic disorders, and as an antimicrobial agent, building upon the broad bioactivities associated with biflavonoids mdpi.comnih.govsemanticscholar.org. Novel bioactivities, such as antiviral, anticancer, or immunomodulatory effects, remain largely uncharted and present significant opportunities for discovery.
In-depth Mechanistic Elucidation at the Cellular and Subcellular Levels
While this compound's inhibition of L-type calcium channels is a key finding explaining its spasmolytic action nih.govjst.go.jp, the precise molecular targets and downstream signaling pathways involved are not fully elucidated. Future research should focus on detailed mechanistic studies at the cellular and subcellular levels. This includes identifying specific protein interactions, elucidating signal transduction cascades, and understanding how this compound modulates cellular processes beyond calcium channel activity. For instance, understanding how its antioxidant properties are mediated at the molecular level, whether through direct radical scavenging or induction of endogenous antioxidant enzymes, requires further investigation. Similarly, the mechanisms underlying its anti-inflammatory effects, such as its impact on transcription factors like NF-κB researchgate.net, need more granular analysis.
Development of Innovative Synthetic Routes and Analogs with Enhanced Specificity
The isolation of this compound from natural sources, primarily Garcinia buchananii stem bark capes.gov.bracs.orgresearchgate.netacs.org, is currently the primary method for obtaining the compound. However, reliance on natural extraction can be limited by yield and sustainability. Therefore, the development of efficient and scalable synthetic routes for this compound is a critical area for future research. Furthermore, synthesizing novel analogs of this compound with modifications to its core structure could lead to compounds with enhanced specificity for particular biological targets or improved pharmacokinetic properties. Exploring structure-activity relationships (SAR) for these synthetic analogs could optimize therapeutic efficacy and reduce potential off-target effects.
Comprehensive Investigations into Structure-Activity-Relationship (SAR) of Glycosylated and Modified Manniflavanones
The presence of glycosylation or other modifications on flavonoid structures can significantly influence their biological activity and bioavailability acs.orgspandidos-publications.com. While this compound itself has been identified, research into its glycosylated derivatives or other chemically modified forms is limited. Future studies should systematically investigate the SAR of this compound, particularly focusing on the impact of glycosylation, methylation, or other functional group modifications. Understanding how these structural alterations affect its antioxidant, anti-inflammatory, spasmolytic, and other potential bioactivities will be crucial for designing more potent and effective therapeutic agents.
Advancements in Quantitative Analytical Methodologies for Complex Biological Matrices
Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic studies, efficacy assessments, and understanding its distribution within the body. While techniques like LC-MS/MS are commonly used for analyzing complex biomolecules japsonline.comnih.govresearchgate.net, specific, validated methods for this compound in various biological samples (e.g., plasma, urine, tissue homogenates) are still needed. Future research should focus on developing and validating robust quantitative analytical methodologies that offer high sensitivity, specificity, and throughput. This includes optimizing sample preparation techniques, chromatographic separation, and mass spectrometric detection to overcome potential matrix effects and ensure reliable data acquisition for pre-clinical and clinical investigations.
Role of this compound in Plant Physiology and Ecological Interactions
Beyond its potential pharmacological applications, this compound's role within the plant from which it is isolated, Garcinia buchananii, remains largely unexplored. As a secondary metabolite, it may play a role in plant defense mechanisms against herbivores or pathogens, or in physiological processes such as growth regulation or stress response nih.govhnbgu.ac.in. Investigating its presence and function in different plant tissues, its biosynthesis pathways, and its interactions with the plant's environment could provide valuable insights into plant biology and the ecological significance of this compound. Understanding these roles could also inform sustainable sourcing strategies or inspire bio-mimetic approaches for its production.
Q & A
Q. Table 1. Key Analytical Parameters for this compound Characterization
| Technique | Parameters | Acceptable Range | Reference |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.82 (d, J=2.1 Hz, H-6) | ±0.05 ppm, ±0.2 Hz | |
| HR-MS (ESI+) | m/z 571.2451 [M+H]⁺ | Δ < 5 ppm | |
| HPLC (C18) | tR=12.3 min, 70:30 MeOH:H2O | RSD < 2% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
